Welcome to the BenchChem Online Store!
molecular formula C14H20N4O B8398426 Rac-n2-methyl-n2-(1-methyl-pyrrolidin-3-ylmethyl)-benzooxazole-2,5-diamine

Rac-n2-methyl-n2-(1-methyl-pyrrolidin-3-ylmethyl)-benzooxazole-2,5-diamine

Cat. No. B8398426
M. Wt: 260.33 g/mol
InChI Key: UZNXBVMOUKUHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07838543B2

Procedure details

Dissolve rac-methyl-(1-methyl-pyrrolidin-3-ylmethyl)-(5-nitro-benzooxazol-2-yl)-amine (1.48 g, 5.09 mmol) in acetic acid (90 mL) and add Fe (1.42 g, 25.4 mmol) to the solution. Stir the mixture at 40° C. for 3 h. Filter the reaction mixture through Celite® and wash with H2O/MeOH. Concentrate the reaction mixture in vacuo. Subject the residue to silica gel flash column chromatography (120 g column, 10% 2N NH3 in MeOH/CH2Cl2) to yield the desired product (0.913 g, 69%). mass spectrum (m/e): 261.2 (M+1).
Name
rac-methyl-(1-methyl-pyrrolidin-3-ylmethyl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 g
Type
catalyst
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:15][CH:16]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[N:7]=1>C(O)(=O)C.[Fe]>[CH3:1][N:2]([CH2:15][CH:16]1[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
rac-methyl-(1-methyl-pyrrolidin-3-ylmethyl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
1.48 g
Type
reactant
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CC2CN(CC2)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.42 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 40° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through Celite®
WASH
Type
WASH
Details
wash with H2O/MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)N)CC2CN(CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.913 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.